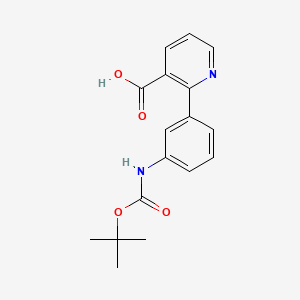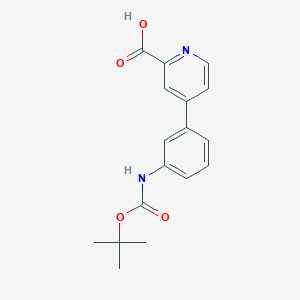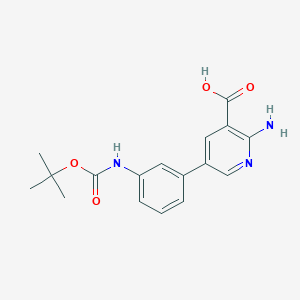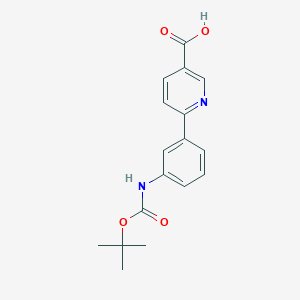
6-(3-BOC-Aminophenyl)nicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-BOC-Aminophenyl)nicotinic acid, commonly referred to as BOC-Aminophenyl, is an organic compound that is used in a variety of scientific applications, including organic synthesis and biomedical research. BOC-Aminophenyl is a versatile compound that can be used to modify substrates and create novel molecules. This compound is also used in a variety of biochemical and physiological experiments.
Applications De Recherche Scientifique
BOC-Aminophenyl is used in a variety of scientific research applications, including organic synthesis and biomedical research. In organic synthesis, BOC-Aminophenyl is used to modify substrates and create novel molecules. In biomedical research, BOC-Aminophenyl is used to study the biochemical and physiological effects of certain molecules. Additionally, BOC-Aminophenyl is used in a variety of other scientific experiments, such as drug delivery and gene expression studies.
Mécanisme D'action
The mechanism of action of BOC-Aminophenyl is not yet fully understood. However, it is believed that BOC-Aminophenyl acts as a catalyst in the synthesis of novel molecules. This means that BOC-Aminophenyl helps to speed up the reaction of two or more molecules to form a new molecule. Additionally, BOC-Aminophenyl is believed to be involved in the regulation of biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of BOC-Aminophenyl are not yet fully understood. However, it is believed that BOC-Aminophenyl may have a variety of effects on the body, including the regulation of gene expression and the modulation of enzyme activity. Additionally, BOC-Aminophenyl may have an effect on the immune system, as it has been shown to activate certain immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using BOC-Aminophenyl in lab experiments include its low cost, easy synthesis, and versatility. Additionally, BOC-Aminophenyl is a relatively safe compound, making it suitable for use in a variety of experiments. The main limitation of BOC-Aminophenyl is its lack of specificity, as it can react with a variety of molecules. Additionally, the mechanism of action of BOC-Aminophenyl is not yet fully understood, which can make it difficult to predict the outcome of an experiment.
Orientations Futures
There are a variety of possible future directions for BOC-Aminophenyl research. One possible direction is to further investigate the biochemical and physiological effects of BOC-Aminophenyl. Additionally, research could be conducted to better understand the mechanism of action of BOC-Aminophenyl and to develop more specific synthetic methods. Another possible direction is to explore the use of BOC-Aminophenyl in drug delivery and gene expression studies. Finally, further research could be conducted to investigate the potential applications of BOC-Aminophenyl in other scientific fields, such as materials science and nanotechnology.
Méthodes De Synthèse
BOC-Aminophenyl is typically synthesized through a two-step process involving the reaction of 3-bromo-2-hydroxybenzaldehyde and aminophenol. The first step involves the reaction of the two compounds in an aqueous solution, which produces a brominated hydroxylamine intermediate. This intermediate is then reacted with p-toluenesulfonic acid to produce BOC-Aminophenyl. This synthesis method is simple and cost-effective, making it a popular choice for scientists.
Propriétés
IUPAC Name |
6-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-13-6-4-5-11(9-13)14-8-7-12(10-18-14)15(20)21/h4-10H,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVQDZMWOPQBRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=NC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95%](/img/structure/B6395002.png)
![6-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395010.png)
![3-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95%](/img/structure/B6395030.png)
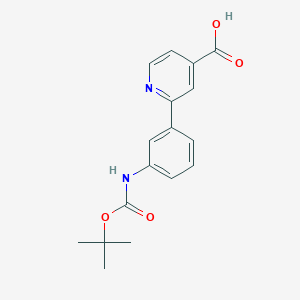
![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395043.png)
![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395050.png)
![2-Amino-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395052.png)
